Physicochemical properties of sodium 2-fluorobenzoate
Physicochemical properties of sodium 2-fluorobenzoate
Technical Whitepaper: Physicochemical Characterization and Applications of Sodium 2-Fluorobenzoate
Executive Summary Sodium 2-fluorobenzoate (CAS 490-97-1) represents a critical fluorinated aromatic building block in medicinal chemistry and metabolic research. Distinguished by the ortho-positioning of the fluorine atom, this compound exhibits unique steric and electronic properties that differentiate it from its non-fluorinated analog, sodium benzoate. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and analytical characterization, designed for researchers optimizing drug formulation and metabolic tracer studies.
Chemical Identity & Structural Analysis
The structural uniqueness of sodium 2-fluorobenzoate lies in the ortho-effect. The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I), which significantly increases the acidity of the parent conjugate acid compared to benzoic acid.[1] Additionally, the steric bulk of the fluorine atom forces the carboxylate group out of coplanarity with the benzene ring, altering the resonance stabilization and binding affinity in biological systems.
Table 1: Chemical Identifiers
| Parameter | Detail |
|---|---|
| IUPAC Name | Sodium 2-fluorobenzoate |
| CAS Number | 490-97-1 |
| Molecular Formula | C₇H₄FNaO₂ |
| Molecular Weight | 162.09 g/mol |
| SMILES | [Na+].[O-]C(=O)c1ccccc1F |
| Appearance | White to off-white crystalline powder |[2]
Physicochemical Parameters
Understanding the solubility profile and ionization behavior is paramount for formulation. While the free acid (2-fluorobenzoic acid) has limited aqueous solubility, the sodium salt is highly water-soluble, making it the preferred form for aqueous biological assays.
Table 2: Key Physicochemical Properties
| Property | Value | Context/Notes |
|---|---|---|
| Melting Point (Salt) | > 300°C (Decomposes) | Ionic lattice stability prevents melting below decomposition. |
| Melting Point (Free Acid) | 122–125°C | Precursor property; useful for purity checks. |
| Solubility (Water) | > 50 g/L (Est.) | High ionic solubility; free acid solubility is only ~7.2 g/L. |
| pKa (Conjugate Acid) | 3.27 | More acidic than benzoic acid (pKa 4.20) due to ortho-F electron withdrawal. |
| LogP (Free Acid) | 1.8 | Moderate lipophilicity; allows membrane permeability upon protonation. |
| Hygroscopicity | Moderate | Requires storage in desiccated conditions to prevent caking. |
Solubility & pH Dependence
The solubility of sodium 2-fluorobenzoate is pH-dependent. In acidic environments (pH < pKa 3.27), the equilibrium shifts toward the precipitation of the free acid, 2-fluorobenzoic acid. Researchers must maintain buffer pH > 4.5 to ensure the compound remains in its soluble, ionized salt form.
Figure 1: pH-dependent solubility equilibrium. Maintenance of pH above the pKa is critical to prevent precipitation of the free acid.
Synthesis & Purification Protocols
While commercial sources exist, in-house synthesis is often required for isotopic labeling (e.g., F-18 radiochemistry) or high-purity applications. The following protocol outlines the conversion of the acid precursor to the pharmaceutical-grade sodium salt.
Protocol: Neutralization and Crystallization
Objective: Convert 2-fluorobenzoic acid to sodium 2-fluorobenzoate with >99% purity.
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Stoichiometric Calculation: Weigh 2-fluorobenzoic acid (1.0 eq). Calculate Sodium Hydroxide (NaOH) requirement (0.98 eq). Note: Using a slight deficit of base prevents excess alkalinity in the final product.
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Dissolution: Dissolve the acid in a minimum volume of Ethanol/Water (9:1 v/v) at 40°C.
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Neutralization: Add 1M NaOH solution dropwise under constant stirring. Monitor pH; stop when pH reaches 7.0–7.2.
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Concentration: Evaporate the solvent using a rotary evaporator at 50°C under reduced pressure until a thick slurry forms.
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Crystallization: Add cold acetone (anti-solvent) to the slurry to induce precipitation of the sodium salt.
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Filtration & Drying: Filter the white solid under vacuum. Wash with cold acetone. Dry in a vacuum oven at 60°C for 12 hours.
Figure 2: Step-by-step synthesis workflow for the conversion of 2-fluorobenzoic acid to its sodium salt.
Analytical Characterization
Rigorous characterization is required to validate identity and purity.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, D₂O): The aromatic protons exhibit a characteristic splitting pattern due to H-F coupling.
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Key Signals: Multiplets in the 7.2–7.9 ppm range. The proton at C3 (adjacent to F) typically shows a distinct doublet of multiplets.
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¹⁹F NMR (376 MHz, D₂O):
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Chemical Shift:-112 to -115 ppm (referenced to CFCl₃).[3]
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Utility: The single sharp peak makes this compound an excellent internal standard for quantitative ¹⁹F NMR or a metabolic tracer.
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Chromatography (HPLC)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).
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Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (with 0.1% Phosphoric Acid to suppress ionization and improve peak shape).
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Detection: UV at 230 nm (Benzoate absorption maximum).
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Retention Time: The free acid species elutes earlier than non-fluorinated benzoic acid due to the polarity of the C-F bond, though pH of the mobile phase strongly dictates retention.
Stability & Handling
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Thermal Stability: The salt is thermally stable up to >250°C. However, prolonged heating >100°C can drive off water of hydration if present.
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Storage: Store in a tightly sealed container at room temperature (15–25°C). The salt is hygroscopic; exposure to high humidity can lead to clumping and water uptake, affecting weight-based dosing accuracy.
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Safety:
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23698872, Sodium 2,6-difluorobenzoate (Analogous Structure Reference). Retrieved from [Link]
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University of California, Santa Barbara. (2025). 19F Chemical Shifts and Coupling Constants Table. NMR Facility.[5][6] Retrieved from [Link]
